Cas no 827-16-7 (Trimethyl-1,3,5-triazinane-2,4,6-trione)

Trimethyl-1,3,5-triazinane-2,4,6-trione structure
827-16-7 structure
Nombre del producto:Trimethyl-1,3,5-triazinane-2,4,6-trione
Número CAS:827-16-7
MF:C6H9N3O3
Megavatios:171.153960943222
MDL:MFCD00179925
CID:724603

Trimethyl-1,3,5-triazinane-2,4,6-trione Propiedades químicas y físicas

Nombre e identificación

    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione,1,3,5-trimethyl-
    • 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
    • trimethyl isocyanurate
    • Methyl isocyanate trimer
    • trimethyl-1,3,5-triazinane-2,4,6-trione
    • Isocyanuric acid, trimethyl ester
    • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydrotriazine
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-
    • methyl isocyanurate
    • trimethylisocyanurate
    • NSC9322
    • AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • HMS1661F11
    • 1,5-Trime
    • 1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (ACI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl- (8CI)
    • s-Triazine-2,4,6(1H,3H,5H)-trione, trimethyl- (6CI, 7CI)
    • 1,3,5-Trimethyl-2,4,6-trioxohexahydro-s-triazine
    • 1,3,5-Trimethyl-s-triazine-2,4,6(1H,3H,5H)-trione
    • N,N,N-Trimethyltriazole-2,4,6-trione
    • N,N′,N′′-Trimethylisocyanuric acid
    • NSC 9322
    • Trimethyl-1,3,5-triazinane-2,4,6-trione
    • MDL: MFCD00179925
    • Renchi: 1S/C6H9N3O3/c1-7-4(10)8(2)6(12)9(3)5(7)11/h1-3H3
    • Clave inchi: AHWDQDMGFXRVFB-UHFFFAOYSA-N
    • Sonrisas: O=C1N(C)C(=O)N(C)C(=O)N1C

Atributos calculados

  • Calidad precisa: 171.064391
  • Masa isotópica única: 171.064391
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 196
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 60.9

Propiedades experimentales

  • Denso: 1.3994 (rough estimate)
  • Punto de fusión: 176.5°C
  • Punto de ebullición: 301.12°C (rough estimate)
  • Punto de inflamación: 122.4°C
  • índice de refracción: 1.5800 (estimate)

Trimethyl-1,3,5-triazinane-2,4,6-trione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D761064-1g
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
827-16-7 95%
1g
$575 2024-06-07
Enamine
EN300-267511-0.5g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
0.5g
$363.0 2025-03-21
Enamine
EN300-267511-5.0g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
5.0g
$1406.0 2025-03-21
Chemenu
CM704320-1g
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%+
1g
$*** 2023-05-29
Ambeed
A1085197-100mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%
100mg
$95.00 2022-05-16
Chemenu
CM704320-250mg
1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 95%+
250mg
$*** 2023-05-29
TRC
B536770-2.5mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
2.5mg
$ 190.00 2023-04-18
TRC
B536770-25mg
Trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7
25mg
$ 1499.00 2023-04-18
Enamine
EN300-267511-2.5g
trimethyl-1,3,5-triazinane-2,4,6-trione
827-16-7 91.0%
2.5g
$949.0 2025-03-21
1PlusChem
1P003BAD-100mg
1,3,5-Trimethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
827-16-7 95%
100mg
$100.00 2024-04-21

Trimethyl-1,3,5-triazinane-2,4,6-trione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Isocyanurates. I. Novel method of synthesizing trialkyl isocyanurates
Fukui, Kenichi; et al, Bulletin of the Chemical Society of Japan, 1965, 38(10), 1586-9

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Benzene
Referencia
Preparation of isocyanuric acid derivatives
, Japan, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 -
2.1 Catalysts: Potassium cyanide
Referencia
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Synthetic Routes 4

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 5

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium methoxide
2.1 -
Referencia
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Potassium cyanide
Referencia
Syntheses and reactions of cyano-1,3,5-triazines
Mori, Yasutomo; et al, Nippon Kagaku Kaishi, 1990, (4), 396-400

Synthetic Routes 8

Condiciones de reacción
Referencia
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Synthetic Routes 9

Condiciones de reacción
Referencia
The synthesis of pyridinemethanol carbamate
Szen, Tamas; et al, Archiv der Pharmazie (Weinheim, 1977, 310(9), 759-62

Synthetic Routes 10

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
The mechanism of the thermal conversion of N-nitroso-N-(2,2-diphenylcyclopropyl) urea to 2,2-diphenyldiazocyclopropane
Muck, D. L.; et al, Journal of the American Chemical Society, 1966, 88(1), 74-7

Synthetic Routes 11

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium methoxide
2.1 -
Referencia
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Synthetic Routes 13

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethyl acetate
Referencia
Studies of methyl isocyanate chemistry in the Bhopal incident
D'Silva, Themistocles D. J.; et al, Journal of Organic Chemistry, 1986, 51(20), 3781-8

Synthetic Routes 15

Condiciones de reacción
Referencia
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Synthetic Routes 16

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 17

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 18

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 19

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 20

Condiciones de reacción
Referencia
Synthesis of isomelamines and isocyanurates and their biological evaluation
Niwa, Ryuji; et al, Chemical & Pharmaceutical Bulletin, 1996, 44(12), 2314-2317

Synthetic Routes 21

Condiciones de reacción
Referencia
Carbon dioxide, carbonyl sulfide, carbon disulfide, isocyanates, isothiocyanates, carbodiimides, and their selenium, tellurium, and phosphorus analogues
Braverman, S.; et al, Science of Synthesis, 2005, 18, 65-320

Synthetic Routes 22

Condiciones de reacción
Referencia
Regioselective reactions in heteroaromatic systems. Rules for methyl migration and nucleophilic substitution in methyl cyanurates and thiocyanurates
Tosato, Maria Livia; et al, Journal of the Chemical Society, 1982, (11), 1321-6

Trimethyl-1,3,5-triazinane-2,4,6-trione Raw materials

Trimethyl-1,3,5-triazinane-2,4,6-trione Preparation Products

Trimethyl-1,3,5-triazinane-2,4,6-trione Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:827-16-7)Trimethyl-1,3,5-triazinane-2,4,6-trione
A933880
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):223.0/601.0